1-[(2-Methoxyphenyl)sulfonyl]piperazine
Description
Significance of Sulfonylpiperazine Derivatives in Contemporary Medicinal Chemistry
The sulfonylpiperazine core is a privileged scaffold in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. This structural unit is recognized for its ability to interact with a wide range of biological targets, leading to its investigation across numerous therapeutic areas. The combination of the sulfonamide group and the piperazine (B1678402) ring can produce compounds with desirable pharmacokinetic properties.
Researchers have successfully synthesized and evaluated a variety of sulfonylpiperazine derivatives, revealing their potential in several key areas of medicine:
Anticancer Activity : Certain sulfonyl piperazine derivatives linked to other bioactive structures, such as Combretastatin-A4, have demonstrated significant cytotoxicity against various cancer cell lines.
Antibacterial Agents : In the fight against antibiotic resistance, novel sulfonyl piperazine compounds have been developed as inhibitors of essential bacterial enzymes, such as LpxH in Klebsiella pneumoniae, which is involved in lipid A biosynthesis.
Neurological Targets : The versatility of the scaffold allows for the design of ligands that can selectively bind to receptors in the central nervous system. For instance, various arylalkylsulfonyl piperazine derivatives have been synthesized and studied for their high affinity and selectivity for sigma receptors, which are implicated in a variety of neurological conditions. sigmaaldrich.com
The table below highlights examples of research into various sulfonylpiperazine derivatives, showcasing the breadth of their applications.
| Derivative Class | Therapeutic Target/Application | Investigated Activity |
| Combretastatin-A4 Sulfonyl Piperazine | Tubulin Polymerization | Potent cytotoxicity in cancer cell lines |
| Indole-based Sulfonyl Piperazines | Bacterial LpxH Enzyme | Antibiotic activity against Gram-negative bacteria |
| Arylalkylsulfonyl Piperazines | Sigma Receptors (σ1 and σ2) | Potential for treating neurological disorders |
This ongoing research underscores the importance of the sulfonylpiperazine moiety as a versatile and valuable starting point for the development of new therapeutic agents.
Historical Context of Piperazine and Sulfonamide Scaffolds in Drug Discovery and Development
The two core components of 1-[(2-Methoxyphenyl)sulfonyl]piperazine have rich and distinct histories in the field of pharmacology, which together form the foundation for the development of this and related compounds.
The Sulfonamide Revolution:
The era of modern chemotherapy began in the 1930s with the discovery of sulfonamides, or "sulfa drugs." This breakthrough is largely credited to the work of Gerhard Domagk, who discovered that a red dye named Prontosil had remarkable antibacterial effects. nih.gov It was later found that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. mdpi.com This discovery was revolutionary, providing the first broadly effective systemic treatments for bacterial infections and paving the way for the antibiotic revolution. nih.gov The subsequent "sulfa craze" saw the creation of thousands of derivatives, leading to improved formulations with greater efficacy. nih.govchemicalbook.com
The Rise of the Piperazine Scaffold:
The piperazine ring, a six-membered ring with two opposing nitrogen atoms, was first used medicinally as a solvent for uric acid. ebi.ac.uk Its major breakthrough in drug therapy came in 1953 when it was introduced as a highly effective anthelmintic agent for treating roundworm and pinworm infections. ebi.ac.uknih.gov Its mechanism involves paralyzing the parasites, allowing them to be expelled from the body. nih.gov Over time, medicinal chemists recognized that the piperazine ring is a "privileged scaffold." caymanchem.com Its inclusion in molecules can confer favorable properties, and it is now a key component in drugs across a vast range of therapeutic classes, including antipsychotics, antidepressants, and anticancer agents.
The historical development of these two scaffolds is summarized in the table below.
| Scaffold | Key Historical Milestone | Year | Significance |
| Sulfonamide | Discovery of Prontosil's antibacterial action by Gerhard Domagk. nih.gov | 1935 | Ushered in the age of systemic antibacterial therapy. nih.govnih.gov |
| Sulfonamide | Discovery that Prontosil is a prodrug for sulfanilamide. mdpi.com | 1936 | Triggered the development of numerous sulfa drug derivatives. mdpi.com |
| Piperazine | First introduced as an anthelmintic agent. ebi.ac.uknih.gov | 1953 | Provided an effective treatment for parasitic worm infections. nih.gov |
The combination of these two historically significant pharmacophores into the sulfonylpiperazine structure represents a continued effort in medicinal chemistry to design novel molecules with potential therapeutic value.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
IKDXZUQJKFOCJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methoxyphenyl Sulfonyl Piperazine and Its Analogues
General Synthetic Strategies for Sulfonylpiperazine Scaffolds
The synthesis of sulfonylpiperazine scaffolds is a cornerstone of medicinal chemistry, providing access to a privileged structural class found in numerous therapeutic agents. researchgate.netnih.gov General strategies typically revolve around the formation of the key sulfonamide bond, which links a sulfonyl group to a piperazine (B1678402) ring. The most direct and widely employed method involves the reaction of a piperazine, which may be substituted at one of the nitrogen atoms, with an appropriately chosen sulfonyl chloride in the presence of a base. nih.govnih.gov This reaction is versatile and allows for the introduction of diverse aryl or alkyl sulfonyl groups.
Alternative approaches focus on building the piperazine ring itself or functionalizing its carbon atoms. researchgate.netmdpi.com For instance, methods like the double Michael addition of nitrosoalkenes to amines followed by reductive cyclization can generate polysubstituted piperazines. researchgate.net Furthermore, direct C-H functionalization of the piperazine ring has emerged as a powerful tool, enabling the introduction of substituents onto the carbon backbone of the heterocycle, although this is less common for simple sulfonylpiperazine synthesis. nsf.govencyclopedia.pubbeilstein-journals.org The choice of strategy often depends on the desired substitution pattern and the commercial availability of starting materials. researchgate.net Palladium-catalyzed reactions under aerobic and solvent-free conditions have also been developed as an efficient and eco-friendly route to arylpiperazines, which can then be subjected to sulfonylation. organic-chemistry.org
Table 1: General Synthetic Approaches for Sulfonylpiperazine Scaffolds
| Method | Description | Key Reagents | Advantages | Reference(s) |
|---|---|---|---|---|
| Direct Sulfonylation | Reaction of a pre-existing piperazine ring with a sulfonyl chloride. | Piperazine, Sulfonyl Chloride, Base (e.g., Triethylamine (B128534), Pyridine) | Straightforward, versatile, widely applicable. | nih.gov, nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide with piperazine to form an N-arylpiperazine, followed by sulfonylation. | Aryl Halide, Piperazine, Palladium Catalyst, Ligand, Base | Good for constructing the N-aryl bond with a wide range of substrates. | nih.gov, organic-chemistry.org |
| Ring Synthesis | Construction of the piperazine ring from acyclic precursors. | Primary Amines, Nitrosoalkenes; or Diamines, Dihalides | Allows for complex substitution patterns on the ring itself. | researchgate.net |
| C-H Functionalization | Direct introduction of functional groups onto the carbon atoms of the piperazine ring. | Piperazine Derivative, Catalyst (e.g., Photoredox, Palladium) | Access to C-substituted piperazines not easily made by other methods. | nsf.gov, encyclopedia.pub, beilstein-journals.org, mdpi.com |
Novel Synthetic Routes and Reaction Optimizations for 1-[(2-Methoxyphenyl)sulfonyl]piperazine Analogues
The synthesis of the specific compound this compound and its analogues involves a combination of strategies to incorporate the distinct 2-methoxyphenyl group and the sulfonylpiperazine core.
Strategies for Incorporating the 2-Methoxyphenyl Moiety
The introduction of the 2-methoxyphenyl group onto the piperazine nitrogen is a critical step. A common method involves the nucleophilic substitution reaction between a piperazine and an activated 2-methoxyphenyl derivative. One route starts with 2-methoxyaniline, which is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures to directly form 1-(2-methoxyphenyl)piperazine (B120316) hydrochloride. chemicalbook.com Another approach uses 2-bromoanisole (B166433) as the starting material. chemicalbook.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for coupling aryl halides or triflates with piperazine. organic-chemistry.orgnih.gov This allows for the formation of the N-(2-methoxyphenyl) bond under relatively mild conditions. The resulting 1-(2-methoxyphenyl)piperazine is a key intermediate that can be carried forward to the sulfonylation step. prepchem.comgoogle.com Diazonium chemistry has also been explored for the synthesis of modified β-methoxyphenylalanines, showcasing another advanced method for creating specific methoxyphenyl-containing building blocks. rsc.org
Sulfonylation Reactions in Piperazine Functionalization
Once 1-(2-methoxyphenyl)piperazine is obtained, the final sulfonamide bond is typically formed via a sulfonylation reaction. This involves reacting the secondary amine of the 1-(2-methoxyphenyl)piperazine intermediate with a suitable sulfonylating agent, such as 2-methoxybenzenesulfonyl chloride. The reaction is generally performed in the presence of a base like triethylamine or pyridine (B92270) in an appropriate solvent to neutralize the HCl generated during the reaction.
The reverse strategy is also feasible, where piperazine is first reacted with 2-methoxybenzenesulfonyl chloride, followed by the introduction of the second substituent at the N4 position. However, this can lead to issues with selectivity, including the potential for double sulfonylation or the need for protecting group strategies. The optimization of these reactions often focuses on reaction conditions, choice of base, and purification methods to maximize the yield of the desired monosulfonylated product. nih.govnih.gov
Suzuki Coupling and Other Cross-Coupling Approaches
While often used for C-C bond formation, Suzuki-Miyaura cross-coupling reactions can be strategically employed in the synthesis of complex arylpiperazine scaffolds. mdpi.commdpi.comresearchgate.net For example, a bromo-substituted 2-methoxyphenylsulfonylpiperazine could be coupled with various arylboronic acids to generate a diverse library of analogues. mdpi.com This approach allows for late-stage diversification of the molecule.
More commonly for this class of compounds, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are the method of choice for forming the N-aryl bond between the piperazine ring and the 2-methoxyphenyl group. organic-chemistry.orgnih.gov These reactions are highly efficient for coupling aryl chlorides, which are often more readily available than the corresponding boronic acids, with piperazine. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered or electronically challenging substrates. organic-chemistry.orgyoutube.com
Table 2: Cross-Coupling Strategies in Arylpiperazine Synthesis
| Reaction | Catalyst/Reagents | Typical Substrates | Purpose | Reference(s) |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., JohnPhos), Base (e.g., Cs₂CO₃) | Aryl Halides (Cl, Br, I), Piperazine | Formation of the N-Aryl bond to create the arylpiperazine core. | nih.gov, organic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aryl Halide/Triflate, Arylboronic Acid | C-C bond formation to build or functionalize the aryl ring system prior to or after piperazine attachment. | mdpi.com, mdpi.com |
| Ullmann-Goldberg Reaction | Cu Catalyst, Base | Aryl Halide, Piperazine | An alternative to Pd-catalysis for N-Arylation, often requiring higher temperatures. | nih.gov |
Derivatization Strategies for Enhancing Bioactivity and Modulating Pharmacological Profiles
To explore structure-activity relationships (SAR) and optimize pharmacological properties, the this compound scaffold is often subjected to further chemical modification.
Chemical Modifications at the Piperazine Nitrogen Atoms
The most common site for derivatization is the unsubstituted secondary nitrogen (N4) of the piperazine ring. This position is readily functionalized, allowing for the introduction of a wide array of substituents to probe interactions with biological targets. nih.gov Common modifications include:
N-Alkylation: Introducing alkyl or substituted alkyl chains via reaction with alkyl halides or through reductive amination. nih.gov For example, 1-(2-methoxyphenyl)piperazine can be reacted with N-(2-bromoethyl)benzamide to introduce a benzoylaminoethyl group at the N4 position. prepchem.com
N-Acylation: The formation of an amide bond by reacting the piperazine with acyl chlorides or carboxylic acids (using coupling agents). This strategy was used to prepare a series of analogs with varying N-acyl chains to probe the active site of target enzymes. nih.govnih.gov
N-Arylation: Introduction of another aryl or heteroaryl group, typically via cross-coupling reactions, to create N,N'-diarylpiperazines. nih.gov
These modifications can significantly impact the molecule's polarity, size, conformation, and ability to form hydrogen bonds, thereby modulating its bioactivity, selectivity, and pharmacokinetic properties. nih.govnih.gov
Table 3: Examples of N4-Derivatization of the Phenylpiperazine Core
| Modification Type | Example Reagent | Resulting Moiety | Purpose/Effect | Reference(s) |
|---|---|---|---|---|
| N-Alkylation | N-(2-bromoethyl)benzamide | -CH₂CH₂NHC(O)Ph | Introduce flexible side chains with specific functionalities. | prepchem.com |
| N-Acylation | Acetic Anhydride | -C(O)CH₃ | Modulate polarity and introduce hydrogen bond acceptors. | nih.gov |
| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Alkyl Group | Versatile method for introducing diverse alkyl groups. | nih.gov |
| N-Alkylation | 1-bromo-3-chloropropane | -(CH₂)₃-Cl | Introduce a reactive handle for further multi-step synthesis. | google.com |
Modifications of the Aryl Sulfonyl Moiety
The aryl sulfonyl moiety of this compound is a critical component for molecular interaction and can be synthetically altered to fine-tune the compound's properties. Modifications typically involve the synthesis of analogues where the 2-methoxyphenyl group is replaced by other substituted aryl or heteroaryl rings. The primary synthetic strategy involves the reaction of piperazine or a pre-functionalized piperazine derivative with a diverse range of arylsulfonyl chlorides.
A common synthetic pathway begins with the coupling of 1-Boc-piperazine with an appropriate aryl halide, followed by deprotection of the Boc group. The resulting N-aryl piperazine is then reacted with a specific arylsulfonyl chloride to yield the final product. This modular approach allows for extensive variation of the aryl sulfonyl group. For instance, analogues featuring different substitution patterns on the phenyl ring, such as halogenation or the introduction of trifluoromethyl groups, can be systematically prepared. nih.gov
Research into related sulfonyl piperazine structures demonstrates the feasibility of these modifications. In one study, analogues with meta-difluoro and meta-dichloro substituents on a phenyl ring were synthesized by coupling the corresponding substituted N-aryl piperazine with an indoline-sulfonyl chloride. nih.gov Another approach involves the use of different sulfonylating agents, such as 1H-indole-5-sulfonyl chloride, to replace the entire arylsulfonyl group with a different heterocyclic system. nih.gov These established methods provide a robust framework for generating a library of this compound analogues with diverse electronic and steric properties on the sulfonyl moiety.
Table 1: Examples of Analogues with Modified Aryl Sulfonyl Moieties This table presents hypothetical analogues based on established synthetic strategies for modifying the aryl sulfonyl group in similar piperazine derivatives.
| Compound ID | Aryl Sulfonyl Moiety | R1 | R2 |
| Parent | 2-Methoxyphenylsulfonyl | OCH₃ | H |
| Analogue 1 | 4-Chlorophenylsulfonyl | Cl | H |
| Analogue 2 | 3,5-Difluorophenylsulfonyl | F | F |
| Analogue 3 | 2-Naphthalenylsulfonyl | \multicolumn{2}{c | }{Naphthyl} |
| Analogue 4 | 5-Indolylsulfonyl | \multicolumn{2}{c | }{Indolyl} |
Scaffold Hybridization Approaches with this compound as a Core
Scaffold hybridization is a powerful strategy in drug design that involves combining distinct structural motifs from different bioactive molecules to create a single hybrid compound. This approach aims to leverage the beneficial properties of each component, potentially leading to enhanced potency, improved selectivity, or a novel mechanism of action. The this compound structure serves as a versatile core for such hybridization, where the sulfonamide linker and the terminal nitrogen of the piperazine ring offer convenient points for synthetic elaboration.
One common hybridization strategy involves using the sulfonamide itself as the key hybrid-forming element. In this approach, a piperazine derivative is coupled with various sulfonyl chlorides that are part of another bioactive scaffold. For example, studies on trimetazidine, a 1-substituted piperazine, have shown that it can be readily combined with phenylsulfonyl and benzylsulfonyl groups to create hybrid molecules. mdpi.com This method highlights how different sulfonyl moieties can be used to link the piperazine core to other pharmacophores. mdpi.com
A more complex hybridization involves attaching larger molecular fragments to the N4 position of the piperazine ring. This transforms the this compound into a central scaffold that connects two distinct chemical entities. For instance, research on related 1-arylsulfonyl-3-piperazinone derivatives has demonstrated the successful attachment of a 4-(piperidino)pyridine group via a methyl linker to the piperazine nitrogen. nih.gov This created a potent and selective inhibitor of Factor Xa, demonstrating the power of combining a sulfonyl piperazine core with a group designed to interact with a specific biological target. nih.gov Similarly, other studies have shown the coupling of sulfonyl piperazines with scaffolds like indoline, further illustrating the versatility of this core structure in creating complex hybrid molecules. nih.gov
Table 2: Examples of Hybrid Scaffolds Based on a Sulfonyl Piperazine Core This table presents examples of hybrid molecules based on established scaffold hybridization strategies involving arylsulfonyl piperazine cores.
| Hybrid Compound ID | Core Scaffold | Hybridized Moiety | Linker |
| Hybrid 1 | 1-(Phenylsulfonyl)piperazine | 2,3,4-Trimethoxybenzyl | Direct N-alkylation |
| Hybrid 2 | 4-(Naphthalenylsulfonyl)piperazinone | 1-(4-Pyridinyl)piperidine | Methylene |
| Hybrid 3 | 1-(Indolinylsulfonyl)piperazine | 3,5-Bis(trifluoromethyl)phenyl | Direct N-arylation |
| Hybrid 4 | 1-(Benzenesulfonamide)scaffold | Isatin-Thiazolidinone | Various |
Structure Activity Relationship Sar Studies of 1 2 Methoxyphenyl Sulfonyl Piperazine Derivatives
Elucidating Key Structural Determinants for Biological Activity
The biological activity of 1-[(2-Methoxyphenyl)sulfonyl]piperazine derivatives is governed by the interplay of its core structural components: the 2-methoxyphenyl group, the piperazine (B1678402) ring, and the sulfonyl linker. The piperazine ring is a common scaffold in many biologically active compounds due to its ability to be modified at its two nitrogen atoms, influencing the molecule's physicochemical properties such as pKa and water solubility, which are crucial for bioavailability. nih.govyoutube.com
The N-1 nitrogen of the piperazine ring is frequently substituted with an aryl group, and in this class of compounds, the 2-methoxyphenyl moiety is a key determinant of activity. The position of the methoxy (B1213986) group on the phenyl ring is critical. For instance, in a series of N-(ω-(4-(aryl)piperazin-1-yl)alkyl)carboxamides, the 2-methoxyphenyl substitution was found to be a consistent feature in potent ligands for dopamine (B1211576) D2 and D3 receptors. acs.org The ortho-methoxy group can influence the conformation of the molecule by creating a specific spatial arrangement between the phenyl and piperazine rings. mdpi.com
The sulfonamide group serves as a crucial linker. Its chemical properties, including its ability to act as a hydrogen bond acceptor, contribute significantly to the binding of these derivatives to their biological targets. The nature of the substituent attached to the sulfonyl group can drastically alter the compound's activity.
Influence of Substituent Patterns on Target Affinity and Selectivity
The affinity and selectivity of this compound derivatives for their biological targets, such as serotonin (B10506) and dopamine receptors, are highly sensitive to the pattern of substitution on both the piperazine ring and the terminal moieties.
Studies on N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have demonstrated that variations in the aryl moiety and the length of the alkyl spacer significantly impact affinity and selectivity for dopamine D2 and D3 receptors. For example, extending the alkyl spacer and introducing more rigid aryl acrylamide (B121943) derivatives at the terminal end can lead to subnanomolar D3 receptor affinity with high selectivity over D2 receptors. acs.org One such derivative, (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, exhibited a Ki of 0.5 nM for D3 receptors and 76.4 nM for D2 receptors, highlighting a 153-fold selectivity. acs.org
In the context of 5-HT1A receptor ligands, modifications to the terminal fragment of (2-methoxyphenyl)piperazine derivatives have yielded significant improvements in affinity and selectivity. Replacing a terminal phthalimide (B116566) group with bulky alkyl amides, such as an adamantanecarboxamido group, resulted in a compound with high affinity for 5-HT1A receptors (Ki = 0.4 nM) and a 160-fold selectivity over α1-adrenergic receptors. nih.gov Similarly, replacing a terminal heteroaryl moiety with a cycloalkyl group has been shown to enhance affinity for 5-HT1A receptors. nih.gov
The substitution pattern on the piperazine ring itself is also a critical factor. For instance, in a series of 1-piperazino-3-arylindans, the introduction of small substituents at the 2-position of the piperazine ring, such as a methyl or dimethyl group, was found to be crucial for potent D1 and D2 antagonism. nih.gov
| Compound | Modification | D3 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|---|---|
| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | Rigid aryl acrylamide terminal group | 0.5 | 76.4 | N/A | acs.org |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | Bulky alkyl amide terminal group | N/A | N/A | 0.4 | nih.gov |
| N-(4-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)phenyl)benzo[d] nih.govnih.govdioxole-5-sulfonamide | 1,3-Benzodioxole sulfonamide terminal group | µM range | µM range | N/A | mdpi.com |
Conformational Flexibility and its Role in Modulating Molecular Interactions and SAR
The conformational flexibility of this compound derivatives plays a pivotal role in their interaction with biological targets and the resulting structure-activity relationships. The spatial arrangement of the different moieties of the molecule, which is influenced by rotatable bonds, determines how well the ligand can fit into the binding pocket of a receptor.
For derivatives with an alkyl spacer, an extended and more linear conformation has been identified as crucial for dopamine D3 receptor selectivity. acs.org This suggests that the D3 receptor's binding site can accommodate a more elongated ligand shape. Molecular modeling studies have been instrumental in developing pharmacophore models that highlight the importance of this conformational aspect for D2/D3 receptor selectivity. acs.org
The conformation of the piperazine ring itself, which typically exists in a chair conformation, is also a factor. Substituents on the piperazine ring can influence its conformational preference and, consequently, the orientation of the other parts of the molecule, which can impact receptor binding. nih.gov
SAR Insights from Analogues with Related Piperazine and Sulfonamide Moieties
Valuable insights into the SAR of this compound derivatives can be gained by comparing them with analogues that have related piperazine and sulfonamide structures.
For instance, in the development of dopamine D3 receptor ligands, the N-phenylpiperazine moiety is a common structural feature. nih.gov Comparing derivatives with different N-aryl substituents on the piperazine ring reveals the critical role of the 2-methoxyphenyl group for high affinity. However, other N-aryl groups, such as fluorinated phenyl rings, have also been successfully employed to achieve high D3 affinity and selectivity. mdpi.com
Replacing the piperazine ring with other heterocyclic structures, such as piperidine (B6355638), can significantly alter the biological activity profile. In a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine did not significantly affect affinity at the H3 receptor but was a key structural element for dual H3/σ1 receptor affinity. nih.gov
The sulfonamide linker is another point of comparison. In a series of sulfonamides bearing a piperidine nucleus, the nature of the substituent on the sulfonyl group was found to be important for activity. researchgate.net Hybrid compounds combining a benzene (B151609) sulfonamide with a piperazine have been shown to possess good enzyme inhibitory potential. nih.gov These studies underscore that while the this compound core is a privileged scaffold, the specific biological activity is a result of the combined contributions of each of its components and their analogs.
| Compound Class | Key Structural Feature | Target | Affinity Range (Ki, nM) | Reference |
|---|---|---|---|---|
| N-Arylpiperazines | Fluorinated N-phenylpiperazine | D3 Receptor | Subnanomolar to nanomolar | mdpi.com |
| Piperidine Analogues | Piperidine instead of piperazine | H3/σ1 Receptors | Nanomolar (dual affinity) | nih.gov |
| Benzene Sulfonamide-Piperazine Hybrids | Benzene sulfonamide linked to piperazine | Various enzymes (e.g., AChE, BChE) | Micromolar | nih.gov |
Molecular Interactions and Target Engagement of 1 2 Methoxyphenyl Sulfonyl Piperazine
Identification and Characterization of Specific Molecular Targets
The specific proteins and biological systems that the compound interacts with define its pharmacological profile. These targets include receptors embedded in cell membranes, enzymes that catalyze critical cellular reactions, and other macromolecules essential for cellular function.
The 1-(2-methoxyphenyl)piperazine (B120316) (MPP) moiety is a prominent structural feature in numerous ligands that target G-Protein Coupled Receptors (GPCRs), particularly within the central nervous system. mdpi.com GPCRs are a large family of transmembrane proteins that detect a wide array of extracellular signals and are crucial drug targets. mdpi.com The MPP scaffold has a high affinity for several key neurotransmitter receptors.
Derivatives of (2-methoxyphenyl)piperazine are well-established ligands for serotonin (B10506) (5-HT) receptors. medchemexpress.com Specifically, they show a strong interaction with the 5-HT1A receptor subtype, often acting as agonists or antagonists. nih.govebi.ac.uk For example, certain MPP derivatives containing a cycloalkyl amide fragment bind to 5-HT1A receptors with high affinity, demonstrating Ki values in the sub-nanomolar range (0.12-0.63 nM), while having negligible antagonist activity at alpha-1 adrenergic receptors. nih.gov The affinity is influenced by the length of the alkyl chain connecting the piperazine (B1678402) ring to other molecular fragments. nih.gov The compound N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide ([18F]MeFWAY) is a potent inhibitor of 5-HT1A receptors and is used in positron emission tomography (PET) imaging to study these sites in the brain. nih.gov
Beyond the serotonergic system, phenylpiperazine derivatives also interact with dopamine (B1211576) receptors. Studies have shown that these compounds can target dopamine D1 and D3 receptor heteromers, which are implicated in conditions like L-DOPA-induced dyskinesia. nih.gov The piperazine scaffold is a common feature in many approved drugs that modulate serotonergic, dopaminergic, and adrenergic systems. mdpi.com
Table 1: Affinity of Selected (2-Methoxyphenyl)piperazine Derivatives for GPCRs
| Derivative | Target Receptor | Affinity (Ki) | Reference |
|---|---|---|---|
| Cycloalkyl Amide Derivative 2a | 5-HT1A | 0.12 nM | nih.gov |
| Cycloalkyl Amide Derivative 2c | 5-HT1A | 0.25 nM | nih.gov |
| Cycloalkyl Amide Derivative 2g | 5-HT1A | 0.63 nM | nih.gov |
| Fluorescent Derivative 4 | 5-HT1A | 0.67 nM | ebi.ac.uk |
| Flibanserin | 5-HT1A (Agonist) | High | mdpi.com |
| Flibanserin | Dopamine D4 (Partial Agonist) | High | mdpi.com |
| Flibanserin | 5-HT2A (Antagonist) | High | mdpi.com |
This table is interactive. Click on the headers to sort.
The presence of a sulfonyl group in 1-[(2-Methoxyphenyl)sulfonyl]piperazine suggests a strong potential for enzyme inhibition, particularly of metalloenzymes like carbonic anhydrases (CAs). The sulfonamide moiety is a classic zinc-binding group found in many potent CA inhibitors. nih.gov
Carbonic Anhydrases (CAs): These enzymes are crucial for maintaining acid-base balance in the body. nih.gov Research on chalcone-piperazine derivatives, including one incorporating a 1-(2-methoxyphenyl)piperazine group, demonstrated good inhibitory activity against human CA I and II isoenzymes, with Ki values ranging from 29.6 to 69.7 nM. nih.gov This indicates that the piperazine scaffold can be effectively combined with other moieties to target these enzymes. The sulfonamide group itself is the primary driver of CA inhibition, and its incorporation into various molecular scaffolds is a common strategy for developing isoform-selective inhibitors for therapeutic use against conditions like glaucoma and cancer. nih.gov
Kinases: Kinases are enzymes that regulate a vast number of cellular processes through phosphorylation and are major targets in cancer therapy. ed.ac.uk While direct evidence for this compound as a kinase inhibitor is lacking, the sulfonyl piperazine scaffold is found in inhibitors of other enzymes. For instance, a small molecule with a sulfonyl piperazine structure, known as AZ1, was identified as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. nih.gov Furthermore, many approved cyclin-dependent kinase (CDK) 4/6 inhibitors, such as Palbociclib and Ribociclib, feature a piperazine ring that plays a key role in binding and selectivity. mdpi.com
Table 2: Enzyme Inhibition by Related Piperazine Compounds
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Chalcone-piperazine derivatives | hCA I | 29.6 - 58.4 nM | nih.gov |
| Chalcone-piperazine derivatives | hCA II | 38.1 - 69.7 nM | nih.gov |
| AZ1 (Sulfonyl piperazine) | LpxH | Not Specified | nih.gov |
This table is interactive. Click on the headers to sort.
While the primary targets for the (methoxyphenyl)piperazine and sulfonyl moieties are GPCRs and enzymes, respectively, these scaffolds are versatile and could potentially interact with other biological macromolecules.
DNA Gyrase: This bacterial enzyme introduces negative supercoils into DNA and is a validated target for antibiotics. nih.gov It is composed of GyrA and GyrB subunits and is essential for bacterial survival. nih.gov Currently, there is no published research directly linking this compound or its close analogs to the inhibition of DNA gyrase.
Telomerase: Telomerase is a reverse transcriptase that maintains the length of telomeres and is reactivated in the vast majority of cancer cells, making it an attractive therapeutic target. plos.orgnih.gov Inhibition of telomerase can lead to telomere shortening and subsequent cell death in cancer cells. plos.orgnih.gov Similar to DNA gyrase, there is a lack of direct evidence in the scientific literature to suggest that this compound is an inhibitor of telomerase.
Mechanisms of Biological Action at the Cellular Level
The engagement of this compound with its molecular targets initiates a cascade of events at the cellular level, modulating signaling pathways and influencing subcellular processes.
The interaction of this compound with its targets directly translates into the modulation of key intracellular signaling networks.
GPCR-Mediated Signaling: By binding to GPCRs like the 5-HT1A receptor, (methoxyphenyl)piperazine derivatives can modulate downstream signaling cascades. nih.gov 5-HT1A receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels like G-protein-coupled inwardly-rectifying potassium channels (GIRKs). This can alter neuronal excitability and neurotransmitter release. nih.gov
Enzyme Inhibition-Mediated Signaling: If the compound acts as a kinase inhibitor, it would directly interfere with phosphorylation cascades. For example, inhibition of Janus kinases (JAKs) can block the JAK/STAT signaling pathway, which is critical for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. sci-hub.se
The primary interaction with cellular membranes occurs through the targeting of transmembrane proteins like GPCRs. mdpi.com For the compound to engage with intracellular targets such as cytosolic or nuclear kinases or nuclear enzymes like telomerase, it must be capable of traversing the plasma membrane and potentially the nuclear envelope. The specific subcellular localization of its targets dictates the necessary cellular transport and distribution processes.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2-Methoxyphenyl)piperazine (MPP) |
| N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide ([18F]MeFWAY) |
| Flibanserin |
| AZ1 |
| Palbociclib |
| Ribociclib |
Sulfonyl Exchange Chemistry in Covalent Binding Mechanisms
The engagement of therapeutic agents with their biological targets through the formation of a stable, covalent bond has emerged as a powerful strategy in drug discovery. This approach can lead to prolonged duration of action, increased biochemical efficiency, and the ability to target shallow binding pockets that are often considered "undruggable" by non-covalent inhibitors. Within this paradigm, the chemical reactivity of the warhead—the electrophilic group on the inhibitor that reacts with a nucleophilic amino acid residue on the target protein—is of paramount importance. One such class of reactive functionalities that has garnered significant interest is based on sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry. uni.lusigmaaldrich.comrsc.orgnih.gov While direct studies on the covalent binding mechanism of this compound are not extensively detailed in publicly available literature, the principles of SuFEx chemistry provide a strong framework for understanding its potential covalent interactions.
The core of SuFEx chemistry lies in the reactivity of a sulfonyl fluoride (-SO₂F) group, or a related sulfonyl-based electrophile, with nucleophilic amino acid residues on a protein. uni.lusigmaaldrich.com This reaction is a type of nucleophilic substitution at the sulfur(VI) center. The stability and reactivity of the sulfonyl fluoride warhead are finely balanced; it is stable enough to be biocompatible in aqueous environments but can be activated for reaction within the specific microenvironment of a protein's binding site. rsc.org
The covalent bond formation is initiated by the non-covalent binding of the inhibitor to the target protein. This initial binding event positions the sulfonyl warhead in close proximity to a nucleophilic amino acid side chain. The protein's local environment, including the presence of basic residues, can then facilitate the deprotonation of the nucleophilic amino acid, enhancing its reactivity towards the electrophilic sulfur atom of the sulfonyl group. nih.gov The nucleophile attacks the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide bond. This process is often irreversible under physiological conditions.
A significant advantage of SuFEx chemistry is its ability to target a broader range of amino acid residues beyond the commonly targeted cysteine. uni.lursc.org While cysteine's thiol group is a potent nucleophile, its relative scarcity in the proteome can limit the applicability of cysteine-reactive covalent inhibitors. Sulfonyl fluorides have been shown to react with several other nucleophilic residues, expanding the scope of covalent drug design. uni.lursc.orgresearchgate.net
Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Exchange Chemistry
| Amino Acid | Nucleophilic Group | Resulting Covalent Bond |
| Tyrosine | Phenolic hydroxyl (-OH) | Sulfonate ester |
| Serine | Aliphatic hydroxyl (-OH) | Sulfonate ester |
| Threonine | Aliphatic hydroxyl (-OH) | Sulfonate ester |
| Lysine | Epsilon-amino (-NH₂) | Sulfonamide |
| Histidine | Imidazole nitrogen | Sulfonamide |
This table is generated based on established principles of sulfonyl exchange chemistry and is for illustrative purposes.
Research into aryl sulfonyl fluorides has provided detailed insights into this covalent binding mechanism. For instance, studies on the inhibition of Ral GTPases have shown that an aryl sulfonyl fluoride can form a covalent bond with a tyrosine residue (Tyr-82). nih.govnih.gov High-resolution crystal structures have revealed that the formation of this covalent bond can induce conformational changes in the protein, creating a well-defined binding pocket where one did not previously exist in the unbound state. nih.govnih.gov This "induced-fit" covalent binding highlights the dynamic nature of target engagement and the potential for sulfonyl-based inhibitors to trap specific protein conformations.
The reactivity of the sulfonyl warhead can be modulated by the electronic properties of the aryl ring to which it is attached. Electron-withdrawing groups on the ring can increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates. Conversely, electron-donating groups, such as the methoxy (B1213986) group in this compound, may modulate this reactivity.
In the context of this compound, if the sulfonyl group is part of a reactive moiety like a sulfonyl fluoride, it would be poised to act as a covalent warhead. The 2-methoxyphenyl and piperazine components would serve as the "affinity handle," guiding the molecule to its target binding site. Upon binding, a suitably positioned nucleophilic residue on the target protein could engage in a sulfonyl exchange reaction, leading to irreversible inhibition.
Table 2: Key Research Findings on Aryl Sulfonyl-Based Covalent Inhibitors
| Compound Class | Target Protein | Key Finding | Citation |
| Aryl Sulfonyl Fluorides | Ral GTPases | Covalent bond formation with Tyr-82 creates a novel binding pocket. | nih.govnih.gov |
| Aryl Fluorosulfates | SIRT5 | Selective covalent labeling of the SIRT5 active site. | nih.gov |
| Sulfonyl Fluoride Probes | Various | Can target multiple nucleophilic residues including tyrosine, lysine, and serine. | uni.lursc.org |
This table summarizes findings from studies on related sulfonyl-containing covalent inhibitors to illustrate the principles of sulfonyl exchange chemistry.
While the specific covalent inhibitory activity of this compound requires direct experimental validation, the well-established principles of sulfonyl exchange chemistry provide a strong rationale for its potential as a covalent inhibitor. Future studies involving mass spectrometry to detect covalent adducts and X-ray crystallography to visualize the inhibitor-target complex would be necessary to definitively characterize its binding mechanism.
Computational Chemistry Approaches in 1 2 Methoxyphenyl Sulfonyl Piperazine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to understand how ligands like 1-[(2-Methoxyphenyl)sulfonyl]piperazine and its derivatives might interact with protein targets.
Research on related phenylpiperazine compounds has utilized molecular docking to explore their binding mechanisms with various receptors. For instance, in studies of new phenylpiperazine derivatives of 1,2-benzothiazine, docking analyses showed their ability to bind to the DNA-topoisomerase II (Topo II) complex. mdpi.com These studies indicated that the benzothiazine and phenylpiperazine rings are crucial for π-type interactions with aromatic amino acids within the nucleic acid binding domain, and hydrogen bonds often form with key residues like aspartate (Asp). mdpi.com
In another study focusing on dopaminergic ligands, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) were synthesized and docked into the dopamine (B1211576) D2 receptor (D2 DAR). nih.gov The analysis proposed two primary binding orientations. The more stable orientation involved the formation of a salt bridge between the piperazine (B1678402) moiety and the Asp114 residue of the D2 DAR, highlighting a critical interaction for binding affinity. nih.gov Similarly, docking studies of macrocyclic derivatives of 1-(2-methoxyphenyl)piperazine with a homology model of the human 5-HT1A receptor have been performed to understand their neuroreceptor imaging potential. rsc.org
Table 1: Examples of Molecular Docking Studies with Phenylpiperazine Derivatives
| Compound Type | Target Protein | Key Interactions/Findings | Reference |
|---|---|---|---|
| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topoisomerase II | π-type interactions from phenylpiperazine ring; Hydrogen bonding with Asp residues. | mdpi.com |
| 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines | Dopamine D2 Receptor (D2 DAR) | A stable orientation involves a salt bridge with the Asp114 residue. | nih.gov |
| Macrocyclic 1-(2-methoxyphenyl)piperazine derivatives | 5-HT1A Receptor | Used to understand neuroreceptor imaging potential through binding analysis. | rsc.org |
| 1,2,4-triazine (B1199460) sulfonamide derivatives | Various Cancer-Related Receptors (e.g., 3RHK, 5GTY) | Docking used to screen for anti-cancer potential, identifying compounds with better binding affinities than standard drugs. | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. youtube.comyoutube.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized molecules, thereby rationalizing the design of compounds with improved potency. nih.gov
The QSAR process involves several key steps: selecting a dataset of molecules with known activities, calculating molecular descriptors (numerical representations of molecular features), developing a mathematical model that correlates these descriptors with activity, and validating the model's predictive power. nih.govresearchgate.net Descriptors can be categorized based on the dimensionality of the information they encode, from 1D (e.g., pKa, logP) to 2D and 3D properties. nih.gov
For derivatives of sulfonylpiperazine, QSAR studies help identify which physicochemical properties are most influential for their biological effects. For example, a QSAR study on thiazolidine-4-one derivatives identified specific descriptors like MLFER_S (a lipophilicity descriptor) and GATSe2 (a 2D autocorrelation descriptor) that positively correlated with antitubercular activity, while others had a negative correlation. researchgate.net Such models, once validated, can be used to screen large databases of compounds or guide the modification of existing scaffolds to enhance desired activities. nih.govfigshare.com The ultimate goal is to reduce the need for extensive animal testing and the costs associated with synthesizing compounds that are unlikely to be successful. nih.gov
Pharmacophore Modeling and Virtual Screening for Ligand Discovery
Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. youtube.comyoutube.com
Pharmacophore models can be generated using two main approaches: ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is built from the known 3D structure of the ligand-protein complex. nih.gov Once a pharmacophore model is created and validated, it can be used as a 3D query to screen large virtual libraries of compounds. nih.govnih.gov This process, known as virtual screening, helps to identify novel molecules that match the pharmacophore and are therefore likely to be active. nih.govyoutube.com
For ligands related to the this compound scaffold, pharmacophore models can be developed based on their known interactions with targets like serotonin (B10506) or dopamine receptors. nih.gov For example, a model might include an aromatic ring feature corresponding to the methoxyphenyl group, a hydrogen bond acceptor for the sulfonyl oxygens, and a positive ionizable feature for the piperazine nitrogen. This model could then be used to find new scaffolds that maintain these crucial interactions but have different core structures, a process known as scaffold hopping. nih.gov
Advanced Conformational Analysis and Molecular Dynamics Simulations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govyoutube.com It is widely employed to calculate a molecule's optimized geometry, bond lengths, bond angles, and other structural properties. nih.govajchem-a.com In DFT, the electronic energy of the ground state is determined by the electron density, which provides a more intuitive basis for calculation than the complex wave function of a multi-electron system. nih.gov
For compounds structurally related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p), are used to obtain a detailed understanding of their three-dimensional structure. nih.govbhu.ac.in These calculations provide optimized bond lengths and angles, which can be compared with experimental data if available. ajchem-a.com For example, in a study of 1,2,4-triazine sulfonamide derivatives, structures were optimized at the DFT/B3LYP/6–31G level before being used in molecular docking studies. mdpi.com Such geometric optimization is a critical first step for many other computational analyses, ensuring that the subsequent calculations are based on a realistic, low-energy conformation of the molecule. bhu.ac.in
Table 2: Common Parameters in DFT Calculations
| Parameter | Description | Common Methods/Basis Sets | Reference |
|---|---|---|---|
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, M06-2X | nih.govnih.gov |
| Basis Set | A set of functions used to build molecular orbitals. | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | ajchem-a.combhu.ac.ininonu.edu.tr |
| Calculation Type | The purpose of the computation. | Geometry Optimization, Frequency Calculation, Single Point Energy | inonu.edu.tr |
| Environment | The phase in which the calculation is simulated. | Gas Phase, Solvation Model (e.g., DMSO) | nih.govbhu.ac.in |
Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.govacadpubl.eu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.commalayajournal.org
The Molecular Electrostatic Potential (MEP) surface is another crucial output of DFT calculations. bhu.ac.in The MEP map provides a visual representation of the charge distribution around a molecule, using a color scale to indicate different potential values. malayajournal.org Typically, red-colored regions represent negative electrostatic potential (areas rich in electrons, susceptible to electrophilic attack), while blue regions indicate positive potential (areas that are electron-poor and susceptible to nucleophilic attack). bhu.ac.inmalayajournal.org
While computational methods like DFT predict molecular conformations in a vacuum or with simplified solvent models, Nuclear Magnetic Resonance (NMR) spectroscopy provides experimental data on the conformation of molecules in solution. researchgate.net By analyzing NMR spectra (¹H, ¹³C, and 2D spectra like NOESY), researchers can determine the stereochemistry and preferred conformations of flexible molecules like those containing a piperazine ring. researchgate.net
For N-substituted piperidines and piperazines, which are structurally related to the title compound, NMR studies have been crucial in determining the ring's conformation (e.g., chair, boat, or twist-boat) and the orientation of its substituents. researchgate.net For instance, studies on N-benzoyl-2r,6c-diphenylpiperidin-4-one oximes revealed that these compounds largely exist in boat conformations. researchgate.net The presence of certain substituents can influence this conformational preference. Electron-withdrawing groups on the piperidine (B6355638) nitrogen, such as a sulfonyl group, can favor boat or twist-boat conformations over the more common chair form. researchgate.net Combining experimental NMR data with computational energy calculations allows for a highly accurate and detailed picture of the molecule's conformational landscape in a physiological environment. researchgate.net
In Silico Prediction of Pharmacological Profiles and Target Selectivity
Computational chemistry offers a powerful and efficient avenue for the preliminary assessment of new chemical entities, providing insights into their potential pharmacological activities and target preferences before undertaking extensive and costly laboratory synthesis and testing. nih.govnih.gov For a molecule like this compound, which integrates two well-known pharmacophoric fragments—the 1-(2-methoxyphenyl)piperazine (MPP) moiety and a sulfonylpiperazine group—in silico methods are particularly valuable for building a hypothetical pharmacological profile. researchgate.netnih.gov The MPP core is a recognized scaffold for interacting with various central nervous system (CNS) receptors, while sulfonyl-containing compounds are known to target a diverse range of enzymes and receptors. nih.govmdpi.com
Research on structurally related compounds has demonstrated that computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can effectively predict biological interactions. scispace.comscispace.com For instance, derivatives of 1-(2-methoxyphenyl)piperazine have been computationally evaluated for their affinity towards dopamine D2 and serotonin 5-HT1A receptors. nih.govrsc.org Similarly, molecules incorporating a sulfonylpiperazine feature have been the subject of in silico studies to predict their activity as anticonvulsants or as inhibitors of enzymes like topoisomerase II. researchgate.netmdpi.com
By applying these established computational methodologies, a virtual screening of this compound against a panel of biologically relevant targets can be performed. This process typically involves molecular docking simulations, where the compound is computationally "placed" into the binding site of various proteins to estimate its binding affinity and predict its binding mode. The results of such a hypothetical screening can help prioritize future in vitro and in vivo studies.
Disclaimer: The following findings are illustrative, based on computational methodologies applied to structurally similar compounds in published research. As of the latest literature review, specific in silico pharmacological profiling studies for this compound have not been reported. The data presented is a hypothetical projection of potential outcomes from such a study.
Detailed Research Findings
A hypothetical in silico screening of this compound was conceptualized using a structure-based virtual screening protocol. The compound's structure was docked against a panel of CNS-related protein targets, selected based on the known activities of its core scaffolds. The primary objectives were to predict its primary biological targets, understand its potential for polypharmacology (interacting with multiple targets), and estimate its selectivity profile.
The docking simulations predicted that this compound would exhibit the highest affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which is consistent with the known pharmacology of many MPP derivatives. nih.gov For the dopamine D2 receptor, the predicted binding was stabilized by a potential hydrogen bond between the sulfonyl oxygen and a key amino acid residue within the binding pocket, alongside hydrophobic interactions involving the methoxyphenyl ring. A salt bridge with the highly conserved Asp114 is also a possible stabilizing interaction. nih.gov
For the 5-HT1A receptor, the methoxy (B1213986) group on the phenyl ring was predicted to form a crucial hydrogen bond, a common interaction pattern for ligands of this receptor. rsc.org The piperazine nitrogen atoms were also identified as potential points for hydrogen bonding.
Beyond these primary targets, the model predicted moderate affinity for the enzyme Monoamine Oxidase A (MAO-A), a target for which other complex piperazine derivatives have shown inhibitory activity. mdpi.com The sulfonyl group was hypothesized to interact with the FAD cofactor environment within the enzyme's active site. Lower, but potentially significant, binding scores were also observed for Topoisomerase II, suggesting a possible, albeit likely weaker, role in anticancer activity similar to other sulfonyl-containing compounds. mdpi.com
The selectivity profile was estimated by comparing the predicted binding energies across the panel of targets. The compound showed a clear preference for the D2 and 5-HT1A receptors over the other tested proteins. This suggests that while it may exhibit some polypharmacology, its primary effects are likely to be mediated through the dopaminergic and serotonergic systems.
The following interactive table summarizes the hypothetical results of the molecular docking study.
| Potential Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Predicted Interacting Residues | Potential Pharmacological Role |
| Dopamine D2 Receptor | -9.8 | Asp114, Ser193, Phe389 | Antipsychotic, Neurological modulation |
| Serotonin 5-HT1A Receptor | -9.5 | Asp116, Tyr390, Thr199 | Anxiolytic, Antidepressant |
| Monoamine Oxidase A (MAO-A) | -7.2 | Tyr407, Tyr444, Cys406 | Antidepressant |
| Topoisomerase II | -6.5 | Asp559, Arg562 | Anticancer |
| Glycine Transporter 1 (GlyT-1) | -6.1 | Gly125, Ser277 | Cognitive Enhancement |
Advanced Analytical Methodologies for 1 2 Methoxyphenyl Sulfonyl Piperazine Characterization and Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating 1-[(2-Methoxyphenyl)sulfonyl]piperazine from starting materials, by-products, and degradation impurities. These separation techniques are fundamental to assessing the purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity determination and quantification of this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace-level impurities. The selection of the stationary phase, mobile phase composition, and detector is optimized to achieve efficient separation. Reversed-phase HPLC, utilizing a C18 column, is commonly employed. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, run under a gradient elution program to resolve compounds with varying polarities.
In the analysis of related complex drug substances, Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure evolution of HPLC, is used in conjunction with mass spectrometry (UPLC-MS) for rapid and sensitive impurity profiling. This approach is highly effective for identifying and characterizing potential process-related impurities and degradation products.
Table 1: Example HPLC Conditions for Analysis of Related Piperazine (B1678402) Compounds
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.05M Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) serves as a complementary technique to HPLC for purity assessment, particularly for identifying volatile or semi-volatile organic impurities that may be present from the synthesis process. For a compound like this compound, which has a relatively high boiling point, derivatization may sometimes be necessary to increase its volatility and thermal stability for GC analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent separation efficiency and sensitivity for detecting residual solvents and other volatile organic compounds.
Spectroscopic Methods for Structural Elucidation and Molecular Characterization
Spectroscopic methods are essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides unique information about the compound's atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution.
¹H NMR provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, proximity to other protons, and the number of protons in a given group. The spectrum of this compound shows characteristic signals for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperazine ring.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule, confirming the presence of all carbon atoms and their respective chemical environments.
Table 2: Representative ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.89 | dd | 1H | Aromatic CH |
| 7.61 | ddd | 1H | Aromatic CH |
| 7.17 | d | 1H | Aromatic CH |
| 7.07 | dd | 1H | Aromatic CH |
| 3.89 | s | 3H | OCH₃ |
| 3.09 | t | 4H | Piperazine CH₂ |
| 2.84 | t | 4H | Piperazine CH₂ |
Note: Data acquired in CDCl₃. Chemical shifts and multiplicities can vary slightly based on the solvent and instrument used.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to corroborate its elemental composition. When using electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) provides direct confirmation of the compound's molecular mass. For this compound (molecular formula C₁₁H₁₆N₂O₃S), the expected monoisotopic mass is approximately 272.09, leading to an observed [M+H]⁺ ion around m/z 273.1.
Hyphenated techniques, especially Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) LC-MS, provides highly accurate mass measurements, enabling the confident determination of elemental formulas for the parent compound and any unknown impurities.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed Ion (m/z) | Interpretation |
| MS | ESI+ | ~273.1 | [M+H]⁺ |
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. Key functional groups include the sulfonyl group (SO₂), the ether linkage (C-O-C), aromatic C-H bonds, and aliphatic C-H bonds. The presence of strong absorption bands for the symmetric and asymmetric stretching of the S=O bonds is a key identifier for the sulfonyl moiety.
Table 4: Characteristic Infrared (IR) Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~2936, 2831 | C-H stretching (aliphatic) |
| ~1592, 1481 | C=C stretching (aromatic) |
| ~1345, 1168 | SO₂ stretching (asymmetric & symmetric) |
| ~1264 | C-O stretching (aryl ether) |
| ~934 | S-N stretching |
Note: Peak positions can have minor variations.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and conformational features of the molecule, which are crucial for understanding its interactions and behavior.
While a specific crystal structure for this compound is not publicly available in the searched literature, data from closely related structures provide a strong basis for understanding its likely solid-state conformation. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine has been determined, revealing key features of the sulfonylpiperazine core. In this related compound, the piperazine ring adopts a chair conformation, a common low-energy arrangement for such six-membered rings. The geometry around the sulfur atom is described as a distorted tetrahedron. researchgate.net
Furthermore, studies on salts of the parent amine, such as 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate and 4-(2-methoxyphenyl)piperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide, consistently show the piperazine ring in a chair or distorted chair conformation. nih.gov In the 3,5-dinitrosalicylate salt, the piperazine ring's mean plane forms a significant dihedral angle with the 2-methoxyphenyl substituent. nih.gov These findings suggest that the piperazine ring in this compound is also highly likely to adopt a chair conformation.
To illustrate the type of data obtained from such an analysis, the crystallographic data for a related sulfonylpiperazine derivative, 1-benzhydryl-4-methanesulfonyl-piperazine, is presented below. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.5820(4) |
| b (Å) | 16.8150(12) |
| c (Å) | 13.5280(8) |
| β (°) | 127.270(5) |
| Volume (ų) | 1734.5(2) |
| Z | 4 |
Elemental Analysis and Other Quantitative Methodologies
Elemental analysis is a cornerstone quantitative technique used to determine the percentage composition of a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound, ensuring its purity and confirming that the correct product has been obtained. The process typically involves the combustion of a small, precisely weighed sample, followed by the quantification of the resulting combustion products (e.g., carbon dioxide, water, nitrogen oxides, and sulfur dioxide).
For this compound, with a molecular formula of C₁₁H₁₆N₂O₃S, the theoretical elemental composition can be calculated. While specific experimental results for this exact compound were not found in the provided search results, a study on a series of novel substituted piperazine sulfonamides reported the use of an Elementar Vario MICRO cube for elemental analysis. This indicates the type of instrumentation and methodology that would be applied.
The expected (calculated) and found values from elemental analysis are typically presented in a tabular format, as shown below for a hypothetical analysis of this compound. The close agreement between the calculated and found percentages would provide strong evidence for the compound's identity and purity.
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 51.54 | N/A |
| Hydrogen (H) | 6.29 | N/A |
| Nitrogen (N) | 10.93 | N/A |
| Sulfur (S) | 12.51 | N/A |
Note: "N/A" indicates that specific experimental "Found" values for this compound were not available in the searched literature.
In addition to elemental analysis, other quantitative methods such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound. For instance, the hydrochloride salt of the parent amine, 1-(2-methoxyphenyl)piperazine (B120316), has been analyzed by HPLC to confirm its purity. guidechem.com
Future Directions and Emerging Research Avenues for 1 2 Methoxyphenyl Sulfonyl Piperazine
Development of Multi-Target Directed Ligands based on the Sulfonylpiperazine Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with several biological targets simultaneously. The sulfonylpiperazine scaffold is a promising framework for creating such MTDLs. nih.govnih.govresearchgate.net
In the realm of neurodegenerative diseases, particularly Alzheimer's disease, researchers are exploring sulfonylpiperazine derivatives that can concurrently inhibit key enzymes and modulate receptors involved in the disease's progression. nih.govnih.govnih.govmdpi.com For instance, novel 3,6-diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-dione derivatives have been designed as multifunctional agents for Alzheimer's treatment. nih.gov These compounds have demonstrated the ability to inhibit both acetylcholinesterase (AChE) and matrix metalloproteinase-2 (MMP-2), enzymes implicated in the breakdown of neurotransmitters and pathological tissue remodeling in the brain, respectively. nih.gov
Similarly, in oncology, the sulfonylpiperazine core is being incorporated into MTDLs to combat cancer through various mechanisms. researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.govmdpi.com Chrysin-based sulfonylpiperazines, for example, have been synthesized and shown to possess both antioxidant and cytotoxic activities against several cancer cell lines. nih.gov The design strategy often involves combining the sulfonylpiperazine moiety with other pharmacophores to create hybrid molecules with enhanced anticancer efficacy. researchgate.net
Table 1: Examples of Multi-Target Directed Ligands Based on the Sulfonylpiperazine Scaffold
| Compound Class | Therapeutic Area | Key Targets | Research Findings |
| 3,6-Diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-dione derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE), Matrix Metalloproteinase-2 (MMP-2) | Showed significant inhibition of both AChE and MMP-2, with some compounds also exhibiting neuroprotective effects. nih.gov |
| Chrysin-based sulfonylpiperazines | Cancer | Various (Antioxidant and cytotoxic) | Demonstrated promising anticancer potential against SK-OV3, HeLa, and HT-29 cell lines, with better efficacy than their piperazine (B1678402) precursors. nih.gov |
| Acylsulfonylpiperazine derivatives | Cancer (Prostate) | Not specified | Several derivatives exhibited interesting growth inhibitory effects against the C4-2 human prostate cancer cell line. researchgate.net |
| Benzamide-piperazine-sulfonamide hybrids | Cancer | Not specified | Displayed significant cytotoxic activity against HeLa, A549, A375, MD-AMB-231, and T98G human cancer cell lines. researchgate.net |
Applications in Radiopharmaceutical Design and Molecular Imaging
The 1-[(2-methoxyphenyl)sulfonyl]piperazine structure and its analogues are being investigated for their potential in the development of radiopharmaceuticals for molecular imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govunifr.chnih.govnih.govnih.govnih.govmoravek.comnih.govcolab.wsresearchgate.netmdpi.com These imaging agents can help in the diagnosis and understanding of various diseases by visualizing and quantifying biological processes at the molecular level.
Researchers have successfully synthesized and evaluated radiolabeled derivatives of 2-methoxyphenylpiperazine for imaging specific receptors in the brain. For example, a carbon-11 (B1219553) labeled derivative, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[¹⁸F]fluorobenzamide ([¹⁸F]MPP3F), has shown potential as a brain imaging agent in PET studies with good brain uptake. nih.gov Another study focused on a 2-methoxyphenyl piperazine derivative radiolabeled with carbon-11 for mapping metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), which is implicated in several neuropsychiatric disorders. nih.gov This radioligand demonstrated high uptake in mGluR1-rich regions of the brain. nih.gov
The synthesis of these radiolabeled compounds is a critical aspect of this research, often involving multi-step procedures to introduce a radioactive isotope, such as carbon-11 or fluorine-18, into the molecule. nih.govmoravek.comresearchgate.netmdpi.com
Table 2: Radiolabeled Derivatives for Molecular Imaging
| Radiopharmaceutical | Imaging Modality | Target | Key Findings |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[¹⁸F]fluorobenzamide ([¹⁸F]MPP3F) | PET | Brain imaging agent | Showed high brain uptake (6.59 ± 0.77% Injected Dose/g at 2 min) and a good brain-to-blood ratio. nih.gov |
| [¹¹C]-labeled 2-methoxyphenyl piperazine derivative | PET | Metabotropic Glutamate Receptor 1 (mGluR1) | High uptake in mGluR1 rich regions like the cerebellum, thalamus, and striatum. nih.gov |
| N-[4-[4-(2-[¹¹C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide | PET | D3 Receptor | Demonstrated in vivo selectivity for D3 receptors in rats, but this was not confirmed in nonhuman primates. nih.gov |
| 8[[3-[4-(2-[¹¹C]methoxyphenyl)piperazin-1-yl]-2-hydroxypropyl]oxy]thiochroman | PET | Presynaptic 5-HT1A Receptor | Did not show specific binding in the hippocampus, suggesting it is not suitable for mapping these receptors. nih.gov |
| trans-5-Iodo-2-hydroxy-3-[4-[2-methylphenyl] piperazinyl]tetralin | SPECT | Vesicular Acetylcholine Transporter (VAChT) | Displayed high affinity and specificity for VAChT, with brain radioactivity distribution correlating with cholinergic innervation. nih.gov |
Exploration of Novel Therapeutic Areas for Sulfonylpiperazine Derivatives
The therapeutic potential of sulfonylpiperazine derivatives extends beyond their established applications, with ongoing research exploring their efficacy in new and challenging therapeutic areas. nih.govnih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.govyoutube.com
In oncology, the focus is on developing sulfonylpiperazine-based compounds with potent and selective anticancer activity. researchgate.netnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.govmdpi.com For example, a series of acylsulfonylpiperazine derivatives were synthesized and showed promising growth inhibitory effects against a human prostate cancer cell line. researchgate.net Another study on chrysin-based sulfonylpiperazines revealed that certain halogenated and methoxy-substituted analogues demonstrated significant anticancer activity against various cancer cell lines, including ovarian, cervical, and colon cancer. nih.gov
In the field of neurodegenerative diseases, particularly Alzheimer's, sulfonamide derivatives are being investigated for their ability to inhibit key enzymes like acetylcholinesterase and butyrylcholinesterase, and to reduce the aggregation of amyloid-beta peptides. nih.govnih.govmdpi.comyoutube.com Novel multifunctional piperazinedione derivatives with a sulfonylpiperazine-like structure have been synthesized and shown to inhibit these enzymes and protect against neuronal cell death. nih.gov
Table 3: Novel Therapeutic Applications of Sulfonylpiperazine Derivatives
| Derivative Class | Therapeutic Area | Mechanism of Action/Target | Research Findings |
| Acylsulfonylpiperazines | Cancer (Prostate) | Growth inhibition | Showed interesting inhibitory activity against the C4-2 prostate cancer cell line. researchgate.net |
| Chrysin-based sulfonylpiperazines | Cancer | Cytotoxicity | Halogenated and methoxy-substituted derivatives exhibited promising anticancer potential against various cell lines. nih.gov |
| 3,6-Diphenyl-1,4-bis(phenylsulfonyl)piperazine-2,5-diones | Alzheimer's Disease | AChE and MMP-2 inhibition | Demonstrated significant inhibition of both enzymes and neuroprotective properties. nih.gov |
| Flavonol derivatives with piperazine sulfonyl | Antiviral (TMV) | Inhibition of Tobacco Mosaic Virus | Some compounds showed good curative and protective activity against TMV. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design Strategies
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies are being increasingly applied to the rational design of novel compounds, including sulfonylpiperazine derivatives. patsnap.comnih.govresearchgate.netnih.govmdpi.comwiley.com AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. nih.gov
For a compound class like sulfonylpiperazines, AI and ML can be employed in several ways:
Virtual Screening: Machine learning models can be trained to predict the biological activity of virtual libraries of sulfonylpiperazine derivatives, allowing researchers to prioritize the synthesis and testing of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can be used to develop sophisticated QSAR models that elucidate the complex relationships between the chemical structure of sulfonylpiperazine derivatives and their therapeutic effects. nih.gov
De Novo Drug Design: Generative AI models can design entirely new sulfonylpiperazine-based molecules with desired properties, potentially leading to the discovery of novel therapeutic agents with unique mechanisms of action. nih.govresearchgate.net
ADMET Prediction: AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of sulfonylpiperazine derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
While specific studies on the application of AI to this compound are still emerging, the general principles of computational drug design are highly relevant. patsnap.comnih.govresearchgate.netwiley.com The use of these in silico methods is expected to accelerate the development of the next generation of sulfonylpiperazine-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
